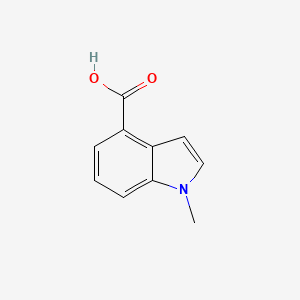

1-methyl-1H-indole-4-carboxylic acid

描述

Significance of Indole (B1671886) Scaffolds in Modern Drug Discovery and Medicinal Chemistry

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry and drug discovery. nih.govijpsr.info Its unique structure, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, imparts a set of physicochemical properties that make it an exceptionally versatile scaffold for the development of therapeutic agents. ijpsr.infobiocrates.com The interest in indole and its derivatives has grown substantially since its initial discovery, driven by its prevalence in nature and its ability to interact with a wide array of biological targets. biocrates.comwikipedia.org

The indole scaffold is omnipresent in nature, forming the core of numerous natural products and biologically vital molecules. ijpsr.inforesearchgate.net Indole alkaloids, a large class of natural products, number over 4,100 known compounds and are found in a diverse range of organisms, including plants, fungi, marine life, and bacteria. nih.govresearchgate.net Many of these naturally occurring indole derivatives exhibit significant biological activities. nih.gov

Key examples of biologically important molecules containing the indole nucleus include:

Tryptophan: An essential amino acid, serving as a fundamental building block for proteins and a biosynthetic precursor for many other indole-containing metabolites. ijpsr.infonih.gov

Serotonin (B10506) (5-hydroxytryptamine): A critical neurotransmitter in the central nervous system that regulates mood, appetite, and sleep. ijpsr.infonih.gov

Melatonin: A hormone derived from serotonin that is central to the regulation of circadian rhythms. ijpsr.info

Indole-3-acetic acid: A primary plant hormone (auxin) that governs various aspects of plant growth and development. ijpsr.info

Vinca Alkaloids (Vinblastine and Vincristine): Complex indole alkaloids isolated from the Madagascar periwinkle, which are used as potent anticancer agents. numberanalytics.comnih.gov

Fascaplysin (B45494): A marine-derived bis-indole alkaloid that has shown a broad spectrum of bioactivities, including antibacterial, antifungal, and antiproliferative effects. nih.gov

The widespread distribution and diverse biological roles of these natural compounds underscore the evolutionary significance of the indole scaffold as a molecular framework for interacting with biological systems. nih.govnumberanalytics.com

| Compound | Class | Natural Source | Biological Significance |

| Tryptophan | Amino Acid | Most proteins | Essential amino acid; precursor to serotonin and melatonin. ijpsr.infonih.gov |

| Serotonin | Neurotransmitter | Animals | Regulates mood, sleep, and other physiological functions. ijpsr.infonih.gov |

| Melatonin | Hormone | Animals, Plants | Regulates circadian rhythms. ijpsr.info |

| Vinblastine | Indole Alkaloid | Catharanthus roseus | Anticancer agent used in chemotherapy. numberanalytics.comnih.gov |

| Indole-3-acetic acid | Plant Hormone | Plants | Regulates plant growth and development. ijpsr.info |

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, distinct biological receptors or enzymes with high affinity. ijpsr.infoingentaconnect.com The indole nucleus is widely recognized as one of the most important privileged structures in drug design. ijpsr.inforesearchgate.net Its utility stems from its ability to serve as a versatile template that can be chemically modified to create vast libraries of compounds with diverse pharmacological profiles. nih.govmdpi.com

The privileged nature of the indole scaffold can be attributed to several key features:

Structural Mimicry: The indole ring can mimic the structure of peptides, particularly the side chain of tryptophan, allowing it to bind to enzyme active sites and protein-protein interaction interfaces. ijpsr.info

Versatile Interactions: It can participate in various non-covalent interactions, including hydrogen bonding (via the N-H group), van der Waals forces, and cation-pi or pi-pi stacking interactions, which are crucial for ligand-receptor binding. researchgate.net

Synthetic Accessibility: The indole core can be readily synthesized and functionalized at multiple positions, allowing for fine-tuning of its steric, electronic, and pharmacokinetic properties. mdpi.comopenmedicinalchemistryjournal.com

This versatility has led to the development of indole-containing drugs across a broad spectrum of therapeutic areas, including anti-inflammatory, anticancer, antiviral, antimicrobial, and neuroprotective agents. nih.govresearchgate.net

| Drug | Therapeutic Class | Mechanism of Action (Simplified) |

| Indomethacin | Anti-inflammatory (NSAID) | Inhibition of prostaglandin (B15479496) synthesis. nih.govnih.gov |

| Sumatriptan | Anti-migraine | Serotonin (5-HT) receptor agonist. researchgate.net |

| Ondansetron | Antiemetic | Serotonin (5-HT3) receptor antagonist. researchgate.netnih.gov |

| Panobinostat | Anticancer | Histone deacetylase (HDAC) inhibitor. researchgate.net |

| Tadalafil | Erectile Dysfunction | Phosphodiesterase 5 (PDE5) inhibitor. researchgate.netnih.gov |

The history of indole chemistry is intrinsically linked to the study of the natural dye indigo. wikipedia.org In 1866, chemist Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed its correct chemical structure in 1869. wikipedia.org For several decades, research focused primarily on indole's role in dyestuffs.

The trajectory of indole research shifted dramatically in the 1930s with the growing recognition of the indole nucleus within essential biological molecules like tryptophan and various important alkaloids. wikipedia.org This realization spurred intense interest in the synthesis and biological evaluation of indole derivatives. A pivotal moment in synthetic methodology was the development of the Fischer indole synthesis in 1883 by Emil Fischer, a reliable method for creating substituted indoles that is still widely used, particularly in the pharmaceutical industry. wikipedia.org These foundational discoveries paved the way for the eventual development of numerous indole-based pharmaceuticals, cementing the scaffold's importance in modern medicine. biocrates.comwikipedia.org

Specific Focus on 1-Methyl-1H-indole-4-carboxylic Acid and its Derivatives

Within the vast family of indole compounds, indole carboxylic acids represent an important subclass. The specific placement of the carboxylic acid group and substitutions on the indole ring system significantly influence the molecule's chemical properties and biological activity.

This compound is a specific derivative of indole. Its structure is defined by two key features:

A carboxylic acid (-COOH) group attached to position 4 of the indole's benzene ring.

A methyl (-CH3) group attached to the nitrogen atom at position 1 of the pyrrole ring.

This classifies the compound as an N-substituted indole carboxylic acid . The methylation at the N-1 position removes the hydrogen bond donor capability of the parent indole's N-H group, which can significantly alter its binding properties with biological targets. The position of the carboxylic acid group is also critical, distinguishing it from other common isomers such as indole-2-carboxylic acid and indole-3-carboxylic acid, each of which serves as a precursor to different classes of bioactive molecules. ontosight.ainih.gov

| Compound Name | Position of -COOH | N-1 Substitution |

| Indole-4-carboxylic acid | C-4 | H |

| This compound | C-4 | CH3 |

| Indole-2-carboxylic acid | C-2 | H |

| Indole-3-carboxylic acid | C-3 | H |

This compound is primarily of interest in a research context as a chemical intermediate or building block for the synthesis of more complex molecules. ontosight.ai Research involving this specific compound and its derivatives is often driven by the following rationale and objectives:

Exploration of Structure-Activity Relationships (SAR): The compound serves as a valuable starting point for medicinal chemists to synthesize a series of related analogues. By systematically modifying the carboxylic acid group (e.g., converting it to amides or esters) or adding other substituents to the indole ring, researchers can probe how specific structural changes affect the compound's biological activity. acs.org

Fragment-Based Drug Discovery: In this approach, small molecular fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds. The indole carboxylic acid scaffold, including derivatives like this compound, is an ideal fragment due to its structural rigidity and well-defined interaction points. For example, research on inhibitors for targets like the anti-apoptotic protein Mcl-1 has utilized tricyclic indole-2-carboxylic acids as a core fragment for optimization. nih.gov

Development of Novel Therapeutic Agents: Given the broad therapeutic potential of indole derivatives, the synthesis of new molecules based on the this compound scaffold is a rational strategy for discovering novel drug candidates. The objective is to leverage the "privileged" nature of the indole core while using the specific substitution pattern to achieve desired potency and selectivity for a particular biological target, such as kinases, G-protein coupled receptors, or other enzymes. researchgate.netontosight.ai

Structure

3D Structure

属性

IUPAC Name |

1-methylindole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-11-6-5-7-8(10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPJJUHCLDXVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60566591 | |

| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90924-06-4 | |

| Record name | 1-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60566591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Indole 4 Carboxylic Acid

Established Synthetic Routes for 1-Methyl-1H-indole-4-carboxylic Acid

Direct synthesis methods often provide the most straightforward pathways to this compound, leveraging readily available precursors.

A common and high-yielding method for the preparation of this compound is the hydrolysis of its corresponding methyl ester, methyl 1-methyl-1H-indole-4-carboxylate. chemicalbook.com This transformation is typically achieved under basic conditions.

A solution of methyl 1-methyl-1H-indole-4-carboxylate in a mixture of tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH) is treated with an aqueous solution of lithium hydroxide (B78521) (LiOH). chemicalbook.com The reaction is stirred for an extended period at a slightly elevated temperature to ensure complete conversion. chemicalbook.com Following the reaction, the organic solvents are removed, and the aqueous solution is acidified to precipitate the carboxylic acid, which can then be collected by filtration. chemicalbook.com This method is known for its high efficiency, often yielding the desired product in quantities exceeding 90%. chemicalbook.com

Reaction Conditions for Hydrolysis:

| Reagents | Solvent | Temperature | Time | Yield |

| Methyl 1-methyl-1H-indole-4-carboxylate, LiOH | THF/MeOH/Water | 30 °C | 18 h | 94% |

Table 1: Optimized conditions for the synthesis of this compound from its methyl ester. chemicalbook.com

Another direct approach involves the N-methylation of indole-4-carboxylic acid. This method starts with the parent indole (B1671886), which is a commercially available compound. ontosight.ai The synthesis of indole-4-carboxylic acid itself can be accomplished through various routes, including the Fischer indole synthesis. ontosight.ai Once obtained, the methylation of the indole nitrogen can be carried out using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to yield this compound.

Organolithium reagents are powerful tools in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.comorganicchemistrytutor.com While not a direct synthesis of the final acid, they can be employed to construct the indole ring system or to introduce the carboxylic acid functionality. For instance, a lithiated indole derivative could be carboxylated using carbon dioxide. The initial step in the reaction of an organolithium reagent with a carboxylic acid is deprotonation of the acidic proton. masterorganicchemistry.comorganicchemistrytutor.com A second equivalent of the organolithium reagent then adds to the carbonyl carbon, forming a dianion which is stable until acidic workup. masterorganicchemistry.comorganicchemistrytutor.com This methodology is more commonly used for the synthesis of ketones from carboxylic acids but highlights the reactivity of these reagents. masterorganicchemistry.com

General Indole Synthesis Approaches Applicable to this compound Scaffolds

Beyond direct conversions, several classic and modern named reactions for indole synthesis can be adapted to produce the this compound scaffold.

The Fischer indole synthesis, discovered in 1883, is a cornerstone of indole chemistry. chem-station.comwikipedia.org It involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions to form the indole ring. wikipedia.orgthermofisher.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement. chem-station.comwikipedia.org The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as zinc chloride. wikipedia.orgmdpi.comnih.gov The reaction conditions, particularly the acidity of the medium, can influence the regioselectivity when using unsymmetrical ketones. thermofisher.comrsc.org

To synthesize a precursor for this compound using this method, one would start with a substituted phenylhydrazine. Modern adaptations of the Fischer indole synthesis have been developed to overcome some of the limitations of the classical method, such as the availability of the starting aryl hydrazines. rsc.org One notable modification, developed by Buchwald and co-workers, utilizes a palladium-catalyzed coupling reaction between an aryl bromide and a hydrazone to form the necessary N-arylhydrazone intermediate. chem-station.comnih.gov This approach expands the scope of the Fischer indole synthesis to a wider range of starting materials. nih.gov Another variation involves a three-component reaction between a nitrile, an organometallic reagent, and an arylhydrazine hydrochloride salt to generate the indole in a one-pot process. nih.gov

Key Features of Fischer Indole Synthesis:

| Feature | Description |

| Reactants | Phenylhydrazine and an aldehyde or ketone. wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). wikipedia.orgmdpi.comnih.gov |

| Key Intermediate | Phenylhydrazone. chem-station.comwikipedia.org |

| Mechanism | Involves a rsc.orgrsc.org-sigmatropic rearrangement. chem-station.comwikipedia.org |

| Modern Adaptations | Palladium-catalyzed formation of N-arylhydrazones, three-component reactions. chem-station.comnih.govnih.gov |

Table 2: Summary of the Fischer Indole Synthesis.

Palladium-catalyzed reactions have become a powerful tool for the synthesis of indoles, offering mild reaction conditions and high functional group tolerance. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions. mdpi.comacs.org

One common strategy involves the intramolecular cyclization of suitably substituted anilines. nih.gov For example, the Larock indole synthesis utilizes the palladium-catalyzed reaction of an o-haloaniline with an alkyne. nih.gov Similarly, the Mori-Ban synthesis employs a palladium-catalyzed cyclization of an o-alkynyl-trifluoroacetanilide. nih.gov Palladium/norbornene cooperative catalysis, also known as Catellani-type reactions, has also been effectively used for indole synthesis through the vicinal difunctionalization of an aryl halide. nih.gov

More recent developments in palladium-catalyzed indole synthesis include reductive cyclization methods. For instance, 2-nitrostyrenes can undergo a palladium-catalyzed reductive N-heteroannulation to form the indole ring. orgsyn.org Another approach uses β-nitrostyrenes in a reductive cyclization with phenyl formate (B1220265) as a carbon monoxide surrogate. mdpi.com These palladium-catalyzed methods provide versatile and efficient routes to a wide array of substituted indoles and can be conceptually applied to the synthesis of precursors for this compound. rsc.orgmdpi.com

Copper-Catalyzed Methodologies

Copper-catalyzed reactions have become a powerful tool in organic synthesis, offering an inexpensive and efficient alternative to other transition metals for forming carbon-heteroatom and carbon-carbon bonds. globethesis.comresearchgate.net In the context of indole synthesis, copper catalysis is instrumental in Ullmann-type couplings and cyclization reactions. globethesis.comacs.org

One prominent application is the N-arylation of indoles, which traditionally required harsh conditions. Modern methods utilize copper(I) iodide (CuI) with various diamine ligands, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, to catalyze the coupling of indoles with aryl halides under milder conditions, typically in solvents like toluene (B28343) at temperatures around 110°C. acs.org These reactions are crucial for creating N-arylindoles, a class of compounds with significant biological activity. organic-chemistry.org

Furthermore, copper catalysis is pivotal in cascade reactions for building the indole core itself. For instance, a one-pot synthesis of indole-2-carboxylic esters can be achieved from bromobenzaldehydes and ethyl acetamidoacetate. This process, catalyzed by copper, proceeds through an aldol (B89426) condensation, an intramolecular C-N cross-coupling (a Goldberg-type reaction), and a final deacylation step. acs.org Such methodologies highlight copper's role in facilitating complex transformations efficiently.

While many examples focus on the synthesis of the indole ring or functionalization at the N-1, C-2, or C-3 positions, these principles can be extended to derivatives of this compound for further diversification.

Decarboxylative N-Arylation of Indole-2-carboxylic Acids

Decarboxylative coupling reactions offer a strategic advantage by using carboxylic acids as readily available and stable substitutes for organometallic reagents. A notable example is the copper-catalyzed decarboxylative N-arylation of indole-2-carboxylic acids. organic-chemistry.org This transformation provides a direct route to N-aryl indoles, which are significant pharmacophores.

In a typical procedure, an indole-2-carboxylic acid is coupled with an aryl halide (iodide or bromide) using a copper catalyst. organic-chemistry.org Optimization studies have identified copper(I) oxide (Cu₂O) as an effective catalyst, with potassium phosphate (B84403) (K₃PO₄) as the base and N-methylpyrrolidone (NMP) as the solvent. The reaction generally proceeds at elevated temperatures (e.g., 160°C) and can achieve high yields, often up to 99%. organic-chemistry.org

The proposed mechanism involves the formation of a copper carboxylate intermediate, followed by decarboxylation. A subsequent series of steps including anion exchange, oxidative addition of the aryl halide to the copper center, and reductive elimination yields the N-aryl indole product and regenerates the copper catalyst. organic-chemistry.org This method demonstrates good functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aryl halide, though sterically hindered substrates may result in lower yields. organic-chemistry.org

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Cu₂O | K₃PO₄ | NMP | 160 | up to 99 | organic-chemistry.org |

Table 1: Optimized Conditions for Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. organic-chemistry.org

Cascade Reactions and One-Pot Syntheses

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur sequentially in a single synthetic operation without isolating intermediates. These strategies are valuable for rapidly building molecular complexity from simple starting materials.

An example relevant to indole-4-carboxylic acid derivatives is the acid-catalyzed cascade reaction starting from 1H-indol-4-carboxylic acid methyl ester. A modified Vilsmeier-Haack reaction first introduces a formyl group at the C-3 position. Subsequent heating with ethane-1,2-diamine and acetic acid in methanol initiates a cascade that results in a complex tetracyclic indole skeleton. This one-step process demonstrates both atom economy and the power of cascade reactions to access unique scaffolds.

One-pot syntheses similarly enhance synthetic efficiency by combining multiple reaction steps in a single flask. Polysubstituted indoles can be prepared in a one-pot, two-stage procedure from functionalized nitroalkanes under mildly acidic conditions, merging the Nef reaction and the Fischer indole synthesis. This approach avoids the harsh conditions typically associated with the Nef reaction and expands the utility of nitro compounds in heterocyclic synthesis.

Multi-component Reactions (MCRs) for Indole-Containing Dipeptides

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are exceptionally powerful for creating diverse molecular libraries. acs.orgresearchgate.net The Ugi and Passerini reactions are cornerstone isocyanide-based MCRs widely used in the synthesis of peptide-like structures. acs.orgresearchgate.netwikipedia.orgrsc.org

The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. researchgate.net This reaction has been adapted for the synthesis of indole-tethered peptide units. In one innovative approach, indole-N-carboxylic acids, prepared simply from indoles and CO₂, are used as the carboxylic acid component. acs.orgnih.govacs.org This Ugi-type reaction provides an expeditious route to indole carboxamide amino amides, demonstrating remarkable structural diversity and brevity. acs.orgresearchgate.net The products can be further modified, for instance, by bromination of the indole ring or by reduction and coupling with other amino acids to extend the peptide chain. acs.org

The Passerini reaction, another key MCR, involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganicreactions.org While less common for dipeptide synthesis than the Ugi reaction, its principles can be applied to incorporate indole moieties into complex structures. The reaction is theorized to proceed through either a concerted or an ionic mechanism, depending on the solvent polarity. wikipedia.org

| MCR Type | Components | Product | Application | Reference |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Indole-N-carboxylic acid | Indole carboxamide amino amide | Synthesis of indole-tethered peptide units | acs.orgresearchgate.net |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic acid, Isocyanide | α-Acyloxy amide | General synthesis of complex amides | wikipedia.orgorganicreactions.org |

Table 2: Overview of Multi-component Reactions for Synthesizing Indole-Containing Peptidomimetics.

Functionalization and Derivatization Strategies for the Indole Core

Direct functionalization of the indole core is a primary strategy for modifying its properties. The electron-rich nature of the indole ring, particularly at the C-3 position, dictates much of its reactivity, but modern methods allow for selective modification at various positions.

N-Acylation of Indoles with Carboxylic Acid Derivatives

N-acylation of the indole nitrogen is a common derivatization that can influence the compound's electronic properties and serve as a protecting group. Traditional methods often involve reactive acylating agents like acyl chlorides or anhydrides. beilstein-journals.orgresearchgate.net For instance, indoles can be acylated at the 3-position using acyl chlorides in the presence of a mild Lewis acid like diethylaluminum chloride, which avoids the need for N-H protection and proceeds under gentle conditions. organic-chemistry.org

More direct and milder methods have also been developed. A simple and economical procedure involves the direct N-acylation of an indole with a carboxylic acid itself, catalyzed by boric acid in a refluxing solvent like mesitylene. clockss.org This method avoids the preparation of activated carboxylic acid derivatives. clockss.org

Another innovative approach employs thioesters as stable and chemoselective acyl sources. beilstein-journals.orgnih.govbeilstein-journals.org In the presence of a base such as cesium carbonate (Cs₂CO₃) and a high-boiling solvent like xylene, thioesters efficiently acylate the indole nitrogen, showing good functional group tolerance. beilstein-journals.orgnih.gov This method is highly chemoselective for N-acylation over the more nucleophilic C-3 position. beilstein-journals.org

| Acylating Agent | Catalyst / Base | Key Features | Reference |

| Carboxylic Acid | Boric Acid | Direct, economical | clockss.org |

| Thioester | Cs₂CO₃ | Mild, highly chemoselective for N-acylation | beilstein-journals.orgnih.gov |

| Acyl Chloride | Et₂AlCl | Selective for C-3 acylation without N-H protection | organic-chemistry.org |

Table 3: Selected Methods for Acylation of Indoles.

Alkylation and Arylation at Indole Positions

Direct C-H alkylation and arylation of the indole core provide powerful means to construct complex derivatives. While the C-3 position is inherently the most nucleophilic, significant progress has been made in achieving regioselective functionalization at other positions, often through transition-metal catalysis. rsc.org

C-2 and C-3 Positions: Palladium-catalyzed methods have been developed for the direct arylation of indoles at the C-2 position. acs.org Mechanistic studies suggest that this regioselectivity arises from a nonelectrophilic palladation pathway. C-3 arylation can be achieved through palladium-catalyzed dehydrogenative cross-coupling reactions with simple arenes.

Benzene (B151609) Ring Positions (C4-C7): Functionalization of the benzene portion of the indole ring is more challenging due to the lower reactivity of these C-H bonds. nih.gov Success in this area often relies on the use of directing groups (DGs) attached to the indole nitrogen. These DGs guide a metal catalyst to a specific C-H bond, enabling site-selective activation.

For example, a phosphinoyl-directing group (N-P(O)tBu₂) can direct a palladium catalyst to achieve C-7 arylation with arylboronic acids. researchgate.net By changing the catalyst system, the same directing group can promote C-6 arylation. Rhodium catalysis, guided by an N-PR₂ group, has also proven effective for the selective C-7 arylation of indoles with aryl bromides. nih.govnih.gov These directing groups can often be removed after the desired functionalization has been achieved. nih.gov Such strategies provide a sophisticated toolbox for the precise modification of the indole scaffold, enabling the synthesis of previously inaccessible analogues. nih.gov

Introduction of Various Substituents to Modulate Biological Activity

The strategic introduction of various substituents onto a parent molecule is a foundational approach in medicinal chemistry to modulate biological activity. This process of creating analogues and assessing their effects allows researchers to establish a structure-activity relationship (SAR), which provides critical insights into how chemical structure influences pharmacological properties such as potency, selectivity, and metabolic stability.

For the this compound scaffold, this would involve systematically adding different chemical groups to various positions on the indole ring (e.g., positions 2, 3, 5, 6, and 7) or modifying the carboxylic acid group itself (e.g., forming amides or esters). The goal is to enhance desired biological effects or reduce unwanted ones. For instance, adding electron-withdrawing groups like halogens (F, Cl, Br) or electron-donating groups like methoxy (B1213986) (-OCH3) can alter the electronic properties of the indole ring, potentially improving its binding affinity to a biological target.

While the principles of SAR are well-established, detailed, publicly available research findings and specific data tables from studies focusing on the systematic substitution of this compound are not readily found in the scientific literature based on the conducted searches.

However, the value of this approach has been extensively demonstrated for other indole isomers. For example, detailed SAR studies have been conducted on indole-2-carboxamide derivatives. In these studies, researchers have systematically introduced substituents onto the indole core and observed significant changes in biological activity, such as antitubercular efficacy. nih.gov Modifications at the 4, 5, and 6-positions of the indole-2-carboxamide ring with groups like methoxy, chloro, and bromo have been shown to directly impact the compound's potency, highlighting the sensitivity of the indole scaffold to substitution. nih.govnih.gov These studies underscore the general principle that modifying the substitution pattern on an indole ring is a potent method for fine-tuning its biological profile.

Without specific experimental data for this compound derivatives, a detailed discussion and data table on how various substituents modulate its biological activity cannot be provided at this time. Further research and publication of such studies are required to elucidate the specific SAR for this particular scaffold.

Iii. Advanced Spectroscopic Characterization and Computational Studies

Spectroscopic Techniques for Structural Elucidation of 1-Methyl-1H-indole-4-carboxylic Acid and Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the molecule's identity and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While a commercial certificate of analysis confirms that the ¹H NMR spectrum for this compound is consistent with its structure, publicly accessible, detailed spectral assignments are limited. leyan.com However, a comprehensive analysis can be inferred from closely related derivatives, such as 1-methyl-1H-indole-4-carbaldehyde. chemicalbook.com

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For this compound, the spectrum is expected to show distinct signals for the N-methyl group, the protons on the pyrrole (B145914) and benzene (B151609) rings, and the acidic proton of the carboxyl group. The N-methyl protons typically appear as a sharp singlet around 3.8 ppm. The aromatic protons will appear in the range of 7.0-8.0 ppm, with their specific shifts and coupling patterns determined by their position on the indole (B1671886) ring. The carboxylic acid proton is expected to be a broad singlet at a downfield shift, often above 10 ppm, and may be exchangeable with deuterium (B1214612) oxide (D₂O).

The ¹H NMR data for the related compound 1-methyl-1H-indole-4-carbaldehyde in DMSO-d₆ provides a strong basis for predicting the shifts of the ring protons in the target acid. chemicalbook.com

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments. For this compound, ten distinct signals are expected: one for the methyl group, eight for the indole ring carbons, and one for the carboxyl carbon. The N-methyl carbon signal is anticipated around 33 ppm. The indole ring carbons typically resonate between 100 and 140 ppm, while the carbonyl carbon of the carboxylic acid is expected at a significantly downfield position, generally above 165 ppm.

Interactive Table 1: Predicted ¹H NMR Spectral Data for this compound Data predicted based on analysis of 1-methyl-1H-indole-4-carbaldehyde in DMSO-d₆. chemicalbook.com

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| COOH | >10.0 | broad singlet | - |

| H-7 | ~7.8 | doublet | ~8.0 |

| H-5 | ~7.6 | doublet | ~7.2 |

| H-2 | ~7.5 | doublet | ~3.0 |

| H-6 | ~7.3 | triplet | ~7.6 |

| H-3 | ~7.0 | doublet | ~3.0 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, which typically participates in hydrogen bonding. The C=O stretching vibration of the carboxyl group is expected to produce a strong, sharp peak around 1670-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the N-methyl group should appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. The stretching vibration of the C-N bond of the indole ring is also expected within the fingerprint region. researchgate.net

Interactive Table 2: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |

| C-H stretch | Aromatic Ring | 3000-3100 | Medium |

| C-H stretch | N-Methyl Group | 2850-2960 | Medium |

| C=O stretch | Carboxylic Acid | 1670-1700 | Strong |

| C=C stretch | Aromatic Ring | 1450-1600 | Medium-Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (molecular formula C₁₀H₉NO₂), the exact molecular weight is 175.06 g/mol .

In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed as the protonated molecule [M+H]⁺ at m/z 176. google.comchemicalbook.com Experimental data from an Orbitrap instrument in negative ionization mode shows the deprotonated molecule [M-H]⁻ at a precursor m/z of 174.056. nih.gov The high-resolution mass spectrum allows for the confirmation of the elemental composition.

The fragmentation of the parent ion provides valuable structural information. The most abundant fragment ion observed in the experimental data is at m/z 130.066. nih.gov This corresponds to the loss of the carboxyl group (-COOH, 45 Da), a characteristic fragmentation pathway for carboxylic acids. researchgate.net This fragmentation results in a stable 1-methyl-1H-indolyl cation.

Interactive Table 3: Experimental Mass Spectrometry Data for this compound Data obtained in negative ionization mode. nih.gov

| m/z | Proposed Fragment | Description | Relative Intensity |

|---|---|---|---|

| 174.056 | [M-H]⁻ | Precursor Ion | - |

UV-Visible spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. The indole ring system is an aromatic chromophore that exhibits characteristic absorption bands in the UV region. Indole itself typically shows two main absorption bands: a strong band around 220 nm and a less intense, broader band with fine structure between 260 and 290 nm, corresponding to π→π* transitions.

While specific UV-Vis spectral data for this compound are not widely published, it is expected to exhibit a similar absorption profile to other indole derivatives. The presence of the N-methyl and carboxylic acid groups may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λ_max) and changes in molar absorptivity compared to the parent indole.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing exact bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of this compound has not been reported in the surveyed scientific literature.

However, studies on other indole carboxylic acids provide insight into the likely solid-state structure. For example, the crystal structures of indole-2-carboxylic acid and 5-methoxy-1H-indole-2-carboxylic acid reveal that the molecules form cyclic dimers in the solid state through strong intermolecular O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.netmdpi.com It is highly probable that this compound would adopt a similar hydrogen-bonded dimeric structure in its crystalline form.

Quantum Chemical and Computational Approaches

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insight into the molecular properties of this compound. mdpi.com These computational methods can be used to predict and analyze a wide range of characteristics. nih.govresearchgate.net

Geometric Optimization: DFT calculations can determine the lowest-energy conformation of the molecule, providing optimized bond lengths and angles that can be compared with experimental X-ray diffraction data if available. ijrar.orgnih.gov Studies on related molecules often explore the rotational barriers and conformational preferences, for instance, the orientation of the carboxylic acid group relative to the indole ring. mdpi.com

Spectroscopic Prediction: Computational methods can simulate vibrational (IR) and NMR spectra. mdpi.com Calculated vibrational frequencies can be used to assign experimental IR bands to specific molecular motions. Similarly, predicted NMR chemical shifts can aid in the assignment of complex experimental spectra.

Electronic Properties: Analyses such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to study the electronic structure, including charge distribution, orbital interactions, and the nature of chemical bonds and intermolecular forces like hydrogen bonds. nih.govijrar.org These methods can quantify the strength of the hydrogen bonds that are crucial to the structure and properties of indole carboxylic acids.

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of reactivity.

While specific computational studies on this compound are not prevalent, the extensive research on similar indole derivatives demonstrates the utility of these methods in understanding their structure, stability, and reactivity. researchgate.netnih.govresearchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical method used to investigate the electronic structure of molecules. nih.gov This approach allows for the calculation of various molecular properties, including optimized geometry, vibrational frequencies, and electronic properties such as orbital energies. nih.govnih.gov For a molecule like this compound, DFT calculations would typically be employed to determine the most stable three-dimensional conformation and to analyze the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions. While specific DFT studies focusing solely on this compound are not extensively detailed in the available literature, this methodology is fundamental in computational chemistry for characterizing novel compounds.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational dynamics and stability of a molecule and its complexes, such as when bound to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies, including CoMFA

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of compounds with their biological activity. These models are valuable in drug discovery for predicting the potency of new chemical entities. While formal QSAR or Comparative Molecular Field Analysis (CoMFA) studies specifically detailing a model built upon this compound are not prominent in published research, the principles of structure-activity relationships are evident in related work.

For instance, studies on various indole derivatives have shown that substitutions on the indole nitrogen can significantly influence biological activity. In the investigation of IGF1RK inhibitors, the series of compounds that included a this compound moiety was analyzed to provide a rationale for the observed differences in their inhibitory activities. This type of analysis, which links specific structural features (like the N-methyl group) to functional outcomes, forms the foundation of QSAR modeling.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of this compound, might interact with the binding site of a protein.

In the context of allosteric inhibitors for IGF1RK, molecular docking was used to model the binding of a series of indole-butyl-amine derivatives. The derivative containing the this compound scaffold (compound C4) was docked into the allosteric pocket of IGF1RK. This analysis helped to elucidate the binding conformation and key molecular interactions responsible for its inhibitory activity. The study identified crucial pharmacophore features, including hydrophobic sites and aromatic rings, that govern the binding of these compounds.

Analysis of Electronic Properties (e.g., FMOs, Charge Transfer)

The analysis of a molecule's electronic properties, such as its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding its chemical reactivity and kinetic stability. nih.gov The energy gap between the HOMO and LUMO can provide insights into the molecule's potential as an electron donor or acceptor.

Iv. Biological Activities and Medicinal Chemistry Applications of 1 Methyl 1h Indole 4 Carboxylic Acid Scaffolds

Pharmacological Evaluation and Therapeutic Potential

Derivatives of the 1-methyl-1H-indole-4-carboxylic acid framework have been extensively evaluated for their therapeutic potential across several disease areas. The inherent versatility of the indole (B1671886) ring allows for modifications that can fine-tune the molecule's activity, selectivity, and pharmacokinetic properties.

Anti-inflammatory Activity

The indole nucleus is a well-established scaffold for anti-inflammatory agents, most notably represented by the non-steroidal anti-inflammatory drug (NSAID), Indomethacin. wisdomlib.orgchemrxiv.org The anti-inflammatory efficacy of many indole derivatives is attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key in the biosynthesis of pro-inflammatory prostaglandins. wisdomlib.org

Research into indole derivatives has shown that specific substitutions on the indole ring can significantly enhance anti-inflammatory effects. For instance, studies on derivatives of ursolic acid fused with indole moieties revealed potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. One derivative containing a methyl group demonstrated the highest potency, suggesting that the methyl substitution on the indole skeleton contributes positively to the anti-inflammatory activity. chemrxiv.org These compounds have also been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). chemrxiv.org The development of indole-based compounds aims to create agents with improved therapeutic profiles and reduced side effects compared to traditional NSAIDs. wisdomlib.org

Table 1: Anti-inflammatory Activity of Selected Indole Derivatives

| Compound | Target/Assay | Activity/Result | Source |

|---|---|---|---|

| Indole-fused Ursolic Acid Derivative (with methyl group) | Nitric Oxide (NO) inhibition in LPS-stimulated RAW 264.7 cells | Potent inhibition of NO production (48.3 ± 0.1%) | chemrxiv.org |

| Indole-fused Ursolic Acid Derivatives | Cytokine Expression (TNF-α, IL-6) | Significant downregulation | chemrxiv.org |

| General Indole Derivatives | Cyclooxygenase (COX) Enzyme | Inhibition of COX activity | wisdomlib.org |

Anticancer and Antitumor Properties

The 1-methyl-1H-indole scaffold is a promising framework for the development of novel anticancer agents. chemimpex.com Structure-activity relationship (SAR) studies have demonstrated that substitution at the N-1 position of the indole ring can be critical for cytotoxic activity. Specifically, methyl substitution at this position has been shown to enhance anticancer activity significantly, in some cases by as much as 60-fold compared to non-substituted analogues. nih.gov

Indole derivatives exert their antitumor effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases. nih.gov For example, novel indole-thiosemicarbazone derivatives have been designed and evaluated for their cytotoxic effects. nih.gov Furthermore, tricyclic 2-indole carboxylic acids have been discovered as potent and selective inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein that is overexpressed in many cancers and contributes to chemotherapy resistance. nih.gov Optimized compounds in this class exhibit nanomolar binding affinity for Mcl-1 and high selectivity over other Bcl-2 family proteins. nih.gov

Table 2: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism/Activity | IC50/GI50/EC50 Values | Source |

|---|---|---|---|---|

| Indole-3-acrylic acid conjugate (7j) | NCI 64-cell line panel (Leukemia sub-panel) | Growth Inhibition | GI50: 0.03–0.30 μM | nih.gov |

| Indole-3-carboxylic acid conjugate (7k) | NCI 64-cell line panel (Leukemia sub-panel) | Growth Inhibition | GI50: 0.04–0.28 μM | nih.gov |

| Diindolylmethane (1k) | DU-145 (Prostate) | Cytotoxicity | IC50: 1.09 ± 0.92 μM | acs.org |

| Diindolylmethane (1f) | HepG2 (Hepatocellular) | Cytotoxicity | IC50: 4.23 ± 1.09 μM | acs.org |

| Tricyclic 2-indole carboxylic acid | Mcl-1 Protein | Potent and selective inhibition | Ki of 55 nM for parent compound | nih.gov |

Antimicrobial and Antibacterial Effects

Indole and its derivatives have demonstrated significant potential as antimicrobial agents, active against a wide spectrum of pathogens, including drug-resistant strains. fabad.org.tr The strategy of combining the indole scaffold with other heterocyclic moieties, such as thiazolidinone or rhodanine, has led to the development of new chemical entities with potent antibacterial properties. nih.govnih.gov

For instance, a series of (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to very good antibacterial activity against eight Gram-positive and Gram-negative bacteria, with potency exceeding that of ampicillin (B1664943) and streptomycin (B1217042) in some cases. nih.gov The most active compounds in this series showed Minimum Inhibitory Concentration (MIC) values as low as 0.004 mg/mL. nih.gov Similarly, indole-3-carboxamido-polyamine conjugates have been shown to target and disrupt bacterial membranes, exhibiting intrinsic antimicrobial activity and the ability to potentiate the effects of conventional antibiotics against pathogens like S. aureus and P. aeruginosa. mdpi.com

Table 3: Antibacterial Activity of Selected Indole Derivatives

| Compound Class | Bacterial Strain(s) | Activity Metric | Result | Source |

|---|---|---|---|---|

| (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | En. cloacae, B. cereus, S. aureus | MIC | 0.004–0.03 mg/mL | nih.gov |

| Indole-3-carboxamido-polyamine conjugate (13b) | S. aureus ATCC 25923 | MIC | 2 μg/mL | mdpi.com |

| Indole-3-carboxamido-polyamine conjugate (13b) | P. aeruginosa ATCC 27853 | MIC | 64 μg/mL | mdpi.com |

| Indole-2-carboxylic acid derivatives (1, 6) | C. albicans | MIC | 32 µg/mL | fabad.org.tr |

Antiviral Activities, including HIV-1 Integrase Inhibition

The indole scaffold is a key component in the design of inhibitors targeting viral enzymes, particularly HIV-1 integrase (IN). nih.gov This enzyme is essential for the replication of HIV-1 as it catalyzes the insertion of viral DNA into the host cell's genome, and it has no human homologue, making it an attractive therapeutic target. nih.govresearchgate.net

Indole-2-carboxylic acid has been identified as a potent scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs). nih.gov The indole core and the C2 carboxyl group are crucial for chelating the two Mg²⁺ ions within the active site of the integrase enzyme, which is a key mechanism of inhibition for this class of drugs. nih.gov Through structural optimizations, derivatives have been developed that exhibit significantly increased inhibitory effects, with IC50 values in the sub-micromolar range. nih.gov The replacement of the carboxylic acid with a hydroxamic acid has also been explored, leading to a substantial improvement in potency in enzymatic assays. nih.gov

Table 4: HIV-1 Integrase Inhibitory Activity of Selected Indole Derivatives

| Compound Scaffold | Target | Activity Metric | Result | Source |

|---|---|---|---|---|

| Indole-2-carboxylic acid derivatives | HIV-1 Integrase Strand Transfer | IC50 | 12.41–47.44 μM for initial hits | nih.gov |

| Optimized Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase Strand Transfer | IC50 | 0.13 μM | nih.gov |

| Azaindole hydroxamic acids | HIV-1 Integrase | Enzymatic Assay | 40-fold potency improvement over carboxylic acid analogues | nih.gov |

Neurodegenerative Disease Management

Indole-based compounds are actively being investigated as potential therapeutic agents for neurodegenerative diseases (NDs) such as Alzheimer's disease (AD). nih.govnih.gov The multifactorial nature of these diseases has prompted the development of multi-target-directed ligands (MTDLs), where the indole scaffold is often a central feature. nih.govresearchgate.net

These MTDLs are designed to interact with several key pathological pathways in AD. For example, novel indole derivatives have been synthesized that dually inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine. nih.gov Some of these compounds also possess the ability to inhibit the self-induced aggregation of amyloid-beta (Aβ) peptides, a hallmark of AD pathology. nih.gov Furthermore, certain azepino[4,3-b]indole derivatives have shown potent and selective inhibition of BuChE and protective effects against NMDA-induced excitotoxicity in neuronal cell lines. nih.gov

Table 5: Activity of Indole Derivatives in Neurodegenerative Disease Models

| Compound Class/Derivative | Target/Model | Activity | Result | Source |

|---|---|---|---|---|

| Indole-based derivatives (e.g., 5b, 6b) | Acetylcholinesterase (AChE) / Butyrylcholinesterase (BuChE) | Dual Inhibition | Nanomolar range activity | nih.gov |

| Indole-based derivatives (e.g., 5b, 6b) | Self-induced Aβ amyloid aggregation | Inhibition | Effective inhibition | nih.gov |

| 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative (26) | Butyrylcholinesterase (BuChE) | Selective Inhibition | IC50: 0.020 μM | nih.gov |

Metabolic Disorder Interventions (e.g., Antidiabetic, Antihypertensive)

The indole nucleus is present in many therapeutic agents, including those with antihypertensive activity. nih.gov While specific studies focusing solely on this compound for metabolic disorders are not extensively detailed in the provided context, the broader class of indole derivatives has been explored for such applications. For example, thiazolidinediones, which are heterocyclic compounds, are well-known oral anti-hyperglycemic agents for type 2 diabetes. nih.gov The combination of indole scaffolds with moieties like thiazolidinones could represent a strategy for developing new agents for metabolic disorders. The versatility of the indole ring system allows for its incorporation into structures designed to interact with targets relevant to diabetes and hypertension, representing an area for future research and development.

Other Pharmacological Activities (e.g., Immunomodulatory, Antioxidant, Antiseizure, Antiallergic, Muscle Relaxant)

Derivatives of the 1-methyl-1H-indole scaffold have been investigated for several other important pharmacological effects, revealing their potential in treating a range of conditions.

Immunomodulatory and Antioxidant Activities: A notable example is the selenium-containing compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, which has demonstrated both antioxidant and immunomodulatory properties. mdpi.comfrontiersin.org In a mouse model of mammary tumor, this compound was shown to attenuate tumor-induced depression-like behavior and cognitive impairment. mdpi.com It achieved this by reducing neuroinflammation and oxidative stress in the prefrontal cortex and hippocampus. mdpi.comfrontiersin.org The compound modulated the expression of key inflammatory and oxidative stress markers, including NFκB, various interleukins (IL-1β, IL-10), TNF-α, IDO, COX-2, and iNOS. mdpi.comfrontiersin.org

Antiseizure Activity: The indole carboxylic acid framework is a key feature in compounds designed to have anticonvulsant effects. A series of tricyclic indole-2-carboxylic acid derivatives have been synthesized and identified as highly potent and selective antagonists for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov One particular derivative, SM-31900, showed a high binding affinity (Ki = 1.0 nM) and significant in vivo anticonvulsant activity in a mouse seizure model. nih.gov The broader indole scaffold has also been incorporated into various derivatives that exhibit appreciable anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. pharmacophorejournal.comdntb.gov.ua

Antiallergic Activity: Research into the antiallergic potential of indole-based structures has led to the development of novel indolecarboxamidotetrazoles, which have been investigated as potential agents for treating allergies. acs.org

While the indole scaffold is versatile, specific research detailing the muscle relaxant activities of this compound derivatives is not extensively covered in the reviewed scientific literature.

Table 1: Summary of Other Pharmacological Activities of 1-Methyl-1H-indole Carboxylic Acid Derivatives and Analogues

| Pharmacological Activity | Example Compound Class/Derivative | Key Findings | Reference |

|---|---|---|---|

| Immunomodulatory & Antioxidant | 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole | Reduced neuroinflammation and oxidative stress in a mouse tumor model by modulating pathways involving NFκB, TNF-α, and various interleukins. | mdpi.comfrontiersin.org |

| Antiseizure | Tricyclic indole-2-carboxylic acids | Act as potent and selective antagonists of the NMDA receptor glycine site; derivative SM-31900 showed high in vitro affinity and in vivo efficacy. | nih.gov |

| Antiallergic | Indolecarboxamidotetrazoles | Investigated as potential antiallergy agents. | acs.org |

Mechanisms of Action and Target Identification

The therapeutic effects of this compound scaffolds are underpinned by a variety of molecular mechanisms, ranging from specific enzyme and receptor interactions to the modulation of complex biological pathways and interactions with macromolecules like DNA.

Enzyme and Receptor Interactions

Derivatives of indole carboxylic acids exert their effects by binding to and modulating the function of specific biological targets.

Enzyme Inhibition: The 1-methyl-1H-indole scaffold has been shown to be a basis for inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key mediators of inflammation. frontiersin.org Furthermore, by incorporating a carboxylic acid group at the C2 position, the indole scaffold has been used to design inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.gov

Receptor Antagonism: As noted in their antiseizure activity, tricyclic indole-2-carboxylic acids can act as potent antagonists at the glycine co-agonist site of the NMDA receptor, thereby blocking its activation. nih.gov The indole core is also central to compounds that target other receptors; for instance, zafirlukast (B1683622) is a leukotriene-receptor antagonist, and pindolol (B1678383) is an antagonist of the serotonin (B10506) 5-HT1A receptor.

Protein-Protein Interaction Inhibition: Tricyclic indole-2-carboxylic acids have been developed as potent inhibitors of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often overexpressed in cancer. chemimpex.com X-ray crystallography has shown that the carboxylic acid group of these inhibitors forms critical ion pairing interactions with a key arginine residue (R263) in the Mcl-1 binding pocket, disrupting its function and promoting apoptosis. chemimpex.com

Modulation of Biological Pathways

By interacting with key molecular targets, these compounds can modulate entire signaling cascades and biological pathways.

Neuroinflammatory and Oxidative Stress Pathways: As demonstrated by 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole, these scaffolds can significantly impact neuroinflammatory pathways. mdpi.comfrontiersin.org This compound was found to reduce the expression of the transcription factor NFκB and downstream pro-inflammatory cytokines like TNF-α and IL-1β, while increasing the anti-inflammatory cytokine IL-10. mdpi.com It also modulated oxidative stress by affecting the expression of iNOS and the transcription factor Nrf2. mdpi.comfrontiersin.org

Apoptosis Pathway: By inhibiting anti-apoptotic proteins such as Mcl-1, indole carboxylic acid derivatives can modulate the intrinsic apoptosis pathway. chemimpex.com This action restores the cell's ability to undergo programmed cell death, a crucial mechanism for eliminating cancer cells. chemimpex.com

Inhibition of Tubulin Polymerization

The indole nucleus is a well-established pharmacophore for agents that interfere with microtubule dynamics, a validated strategy in cancer chemotherapy. nih.govpharmacophorejournal.comacs.org

Mechanism: Indole-based molecules can inhibit the polymerization of tubulin into microtubules. pharmacophorejournal.com Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest in the metaphase and subsequent apoptosis. pharmacophorejournal.com

Binding Site: Molecular docking studies suggest that many of these indole derivatives bind to the colchicine (B1669291) binding site on β-tubulin. nih.gov For example, the indole skeleton of the natural product vincristine (B1662923) interacts with tubulin through hydrogen bonds and π-σ conjugation. pharmacophorejournal.com

Research Findings: A variety of synthetic indole derivatives, including aroylindoles, arylthioindoles, and 1-methyl-1H-indole-pyrazoline hybrids, have shown potent inhibition of tubulin polymerization and cytotoxic activity against cancer cell lines. pharmacophorejournal.comacs.org One study on indolyl-α-keto-1,3,4-oxadiazoles identified a compound that inhibited tubulin polymerization with an IC₅₀ value of 10.66 µM and induced apoptosis. nih.gov

Table 2: Examples of Indole Derivatives as Tubulin Polymerization Inhibitors

| Compound Class | Key Structural Feature | Reported Activity | Reference |

|---|---|---|---|

| Indolyl-α-keto-1,3,4-oxadiazoles | 3,4,5-trimethoxyphenyl motif | Inhibited tubulin polymerization with an IC₅₀ of 10.66 µM. Showed cytotoxicity against various cancer cell lines. | nih.gov |

| 1-Methyl-1H-indole-pyrazoline hybrids | Hybrid of 1-methylindole (B147185) and pyrazoline | Evaluated as potential tubulin polymerization inhibitors. | pharmacophorejournal.com |

| Arylthioindoles | Arylthio group on indole ring | Identified as a class of indole-based tubulin inhibitors. | acs.org |

Interaction with DNA

The planar aromatic structure of the indole ring system facilitates interaction with DNA, a mechanism exploited in the design of certain anticancer and antimicrobial agents. dntb.gov.ua

Binding Modes: Studies have shown that indole derivatives can bind to DNA through two primary modes: minor groove binding and intercalation. dntb.gov.ua The hydrogen bonding capabilities of the indole nitrogen can facilitate sequence-specific contacts within the DNA grooves. dntb.gov.ua

Intercalation: The planar structure and appropriate size of the indole scaffold allow it to insert tightly between adjacent base pairs of the DNA double helix, particularly between cytosine (C) and guanine (B1146940) (G) bases. dntb.gov.ua This interaction is stabilized by π-π stacking forces and hydrogen bonds, leading to a disruption of the normal DNA structure and function. dntb.gov.ua

Viral DNA Interaction: In the context of HIV-1 integrase inhibitors, the aromatic moiety of indole-2-carboxylic acid derivatives is thought to interact with the viral DNA present in the enzyme's active site. nih.gov Modifications, such as adding a halogenated benzene (B151609) ring, can enhance this binding through π–π stacking interactions with DNA bases. nih.gov

Chelation of Metal Ions in Active Sites

The ability to chelate metal ions is a key mechanism of action for certain enzyme inhibitors. The strategic placement of a carboxylic acid group on the indole scaffold can create a powerful metal-binding pharmacophore. nih.gov

Mechanism in HIV-1 Integrase: The enzyme HIV-1 integrase contains two essential magnesium ions (Mg²⁺) in its active site, which are critical for its catalytic function. nih.gov Indole-2-carboxylic acid derivatives have been specifically designed to act as integrase strand transfer inhibitors by chelating these metal ions. The carboxyl group, often in concert with other nearby heteroatoms, forms a stable coordinate bond with the Mg²⁺ ions. nih.gov This interaction prevents the enzyme from properly processing the viral DNA, thus inhibiting viral replication. nih.gov This design strategy mimics that of other established integrase inhibitors that rely on metal chelation. nih.gov

Structure-Activity Relationships (SAR) and Lead Optimization

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is a cornerstone of medicinal chemistry. For derivatives of this compound, SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

The biological activity of indole-based compounds is highly sensitive to the nature and position of substituents on the indole ring. While specific SAR studies on the this compound scaffold are not extensively detailed in publicly available literature, general principles derived from related indole series can provide valuable insights.

For instance, in studies of other indole-2-carboxamide derivatives, substitutions at various positions on the indole ring significantly influenced their antimycobacterial activity. The presence of a single bromo group at the 6-position led to a substantial increase in activity compared to unsubstituted or 5-halosubstituted analogs. Furthermore, replacing methyl groups with metabolically stable halogens like fluorine at the 4- and 6-positions was found to be optimal for activity in some series. These findings underscore that both the electronic properties and the position of substituents are critical determinants of biological efficacy.

Lipophilicity is another key factor. While a positive correlation between lipophilicity and activity was observed for some analogs, it was not a universal trend, suggesting that a balance of physicochemical properties is necessary for optimal biological function. For example, the preference for substitution at the 4- and/or 6-positions in certain N-(rimantadine)-indole-2-carboxamides highlights the importance of the substituent's location in interacting with the biological target.

The following table summarizes the general impact of substituent placement on the activity of indole carboxamide analogs, which can be extrapolated to the this compound scaffold.

| Position of Substitution | General Impact on Activity | Rationale / Example |

| Position 4 | Can be favorable for activity. | A 4-methoxy group showed enhanced activity compared to a 5-methoxy analog in one study. |

| Position 5 | Tolerated, but may be less optimal than other positions. | 5-methyl and 5-chloro analogs were equipotent to a 4-methoxy analog, despite differences in lipophilicity. |

| Position 6 | Often optimal for enhancing biological activity. | A 6-bromo substituent led to a ~10-fold increase in activity compared to the unsubstituted parent compound. |

| Positions 4 and 6 (disubstituted) | Often considered an optimal substitution pattern. | 4,6-difluoro substitution was chosen as a preferred scaffold for further fragment-based drug design in some studies. |

The design of novel analogs based on the this compound scaffold aims to enhance therapeutic efficacy and improve safety profiles. This is often achieved through strategies such as fragment-based drug design and molecular hybridization. These approaches involve modifying the core structure to optimize interactions with the biological target and improve absorption, distribution, metabolism, and excretion (ADME) properties.

One common strategy is the amidation of the carboxylic acid group. By coupling the indole-4-carboxylic acid with various amines, a library of carboxamide derivatives can be synthesized. This modification not only allows for the exploration of new chemical space but can also improve properties like cell permeability. For example, the synthesis of indole carboxamides based on amino acids has been explored to create peptidomimetic structures with potential biological applications.

Another approach is to use the indole scaffold as a building block for more complex heterocyclic systems. For instance, indole derivatives have been used to create potent inhibitors of enzymes like Mcl-1, an anti-apoptotic protein often overexpressed in cancer. In these cases, the indole-2-carboxylic acid core was elaborated into tricyclic structures, leading to inhibitors with nanomolar binding affinity and high selectivity. nih.gov This highlights how the core indole carboxylic acid structure can be a starting point for developing highly potent and selective therapeutic agents.

The following table outlines common design strategies for generating novel indole-based analogs.

| Design Strategy | Description | Example Application |

| Amide Coupling | The carboxylic acid at the 4-position is coupled with a diverse range of amines to create a library of amides. | Synthesis of indole-2-carboxamides as potential antitubercular and anticancer agents. |

| Fragment-Based Design | Fragments from other known active compounds are incorporated into the indole scaffold. | Attaching fragments from other anti-TB agents to a 4,6-difluoroindole (B180311) scaffold to create new hybrid molecules. |

| Molecular Hybridization | Two or more pharmacophores are covalently linked to create a single molecule with potentially synergistic or enhanced activity. | Creating hybrids of indole and 1,3,4-oxadiazole (B1194373) to develop new anticancer agents. mdpi.com |

| Scaffold Elaboration | The core indole ring is used as a template to build more complex, often rigidified, structures. | Development of tricyclic indole-2-carboxylic acid inhibitors of the Mcl-1 protein. nih.gov |

A significant challenge in drug development is overcoming poor physicochemical properties of an active compound, such as low solubility or poor permeability, which can limit its oral bioavailability. The prodrug approach is a well-established strategy to address these issues. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.

The following table summarizes common prodrug strategies applicable to carboxylic acids.

| Prodrug Strategy | Promoieties | Mechanism of Action | Potential Advantages |

| Esterification | Simple alkyl esters (e.g., methyl, ethyl), Aryl esters, Medoxomil esters | Masks the polar carboxylic acid group to increase lipophilicity and membrane permeability. Cleaved by esterases in vivo. | Improved oral absorption, protection of the parent drug from first-pass metabolism. |

| Amide Formation | Amino acids | Can utilize amino acid transporters for active uptake in the gastrointestinal tract. Cleaved by amidases. | Enhanced absorption via specific transporters, potentially improved solubility. |

| Phosphate (B84403) Esters | Phosphate groups | Significantly increases aqueous solubility. Cleaved by phosphatases. | Suitable for parenteral formulations where high water solubility is required. |

Preclinical and Clinical Research Landscape

The journey of a drug from a laboratory concept to a clinical application involves extensive preclinical and clinical evaluation. This includes detailed studies in cellular and animal models to establish efficacy and safety before moving into human trials.

Derivatives of indole carboxylic acids have been evaluated in numerous preclinical models for a variety of diseases, particularly cancer. In vitro studies typically involve testing the compounds against cultured cancer cell lines to determine their cytotoxic or antiproliferative activity. These assays provide initial data on the potency of the compounds and can offer insights into their mechanism of action.

For example, a nonplanar analogue of fascaplysin (B45494), which incorporates an indole moiety, was shown to inhibit Cdk4–cyclin D1 in vitro and block the growth of cancer cells. cenmed.com This compound also inhibited tubulin polymerization, leading to cell cycle arrest, and selectively induced apoptosis in transformed cells. cenmed.com

Following promising in vitro results, compounds are often advanced to in vivo studies using animal models, such as mouse xenograft models. In these studies, human tumors are implanted in immunocompromised mice, which are then treated with the test compound to evaluate its ability to inhibit tumor growth. The aforementioned fascaplysin analogue was found to be efficacious against human tumors derived from HCT-116 (colon cancer) and NCI-H460 (lung cancer) cells in SCID mouse models, demonstrating its potential for clinical development. cenmed.com

The table below presents examples of preclinical studies on indole derivatives, showcasing the types of models used and the outcomes observed.

| Compound Class | Preclinical Model | Key Findings | Reference |

| Biphenyl-carboxylic acid indolyl-ethyl-methylamide | HCT-116 and NCI-H460 cancer cell lines (in vitro) | Inhibited Cdk4–cyclin D1, blocked cell cycle, inhibited tubulin polymerization, induced apoptosis. | cenmed.com |

| Biphenyl-carboxylic acid indolyl-ethyl-methylamide | SCID mouse xenograft models with HCT-116 and NCI-H460 tumors (in vivo) | Significantly reduced tumor growth, indicating promising efficacy. | cenmed.com |

| Furanylazaindoles | HT29 xenograft mouse model (in vivo) | Dose-dependently inhibited tumor growth without significant toxicity. Acted as a vascular disrupting agent. |

Despite the extensive preclinical research into indole-based compounds, a comprehensive search of publicly available clinical trial databases and scientific literature did not identify any specific derivatives of the this compound scaffold that have advanced into human clinical trials.

While the broader class of indole derivatives is well-represented in clinical development, with some compounds approved as drugs for various indications, specific analogs from the this compound series have not yet reached this stage. nih.gov This may be due to a variety of factors, including challenges in optimizing the pharmacokinetic or toxicological profiles of lead compounds from this specific series, or a strategic focus by pharmaceutical research on other indole scaffolds that have shown more promising early results.

V. Future Directions and Research Gaps

Exploration of Novel Synthetic Methodologies

While classical methods for the synthesis of indole (B1671886) carboxylic acids are well-established, there is a continuous need for more efficient, sustainable, and versatile synthetic routes. Future research should focus on the development of novel methodologies that offer improved yields, reduced environmental impact, and greater access to a wide range of derivatives of 1-methyl-1H-indole-4-carboxylic acid.

One promising avenue is the application of flow chemistry . This technology is transforming modern chemical synthesis by enabling reactions to be carried out in a continuous manner, which can lead to higher yields, shorter reaction times, and improved safety profiles compared to traditional batch processing. rhhz.netchemimpex.com The implementation of flow chemistry for the synthesis of this compound could streamline its production and facilitate the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

Another area ripe for exploration is the use of transition metal-catalyzed reactions . Palladium-catalyzed reactions, for instance, have been instrumental in the synthesis of various indole derivatives. mdpi.com Future work could focus on developing novel catalytic systems with higher efficiency and selectivity for the functionalization of the indole core at specific positions, allowing for the introduction of diverse substituents onto the this compound scaffold. The development of more sustainable procedures, such as those that avoid the use of harsh reagents and operate under milder conditions, is also a critical research goal. nih.gov

Furthermore, the exploration of C-H functionalization strategies offers a powerful tool for the direct modification of the indole ring, bypassing the need for pre-functionalized starting materials. mdpi.com Research into regioselective C-H activation methods tailored for the this compound backbone would significantly expand the accessible chemical space for this compound.

A comparative overview of traditional versus modern synthetic approaches is presented in the table below.

| Methodology | Advantages | Research Gaps for this compound |

| Traditional Batch Synthesis | Well-established procedures | Often involves multiple steps, harsh conditions, and lower yields. |

| Flow Chemistry | Higher yields, shorter reaction times, improved safety, scalability. rhhz.net | Specific flow synthesis protocols for this compound are yet to be developed and optimized. |

| Transition Metal Catalysis | High efficiency and selectivity for C-C and C-N bond formation. mdpi.com | Need for novel, more sustainable, and cost-effective catalysts for the specific synthesis and functionalization of this scaffold. |